Lithium 2-(pyrazin-2-yl)acetate
Übersicht
Beschreibung
Lithium 2-(pyrazin-2-yl)acetate (LiPzAc) is a lithium salt of pyrazine-2-carboxylic acid. It is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 144.1 g/mol.Wissenschaftliche Forschungsanwendungen
Neurotrophic and Neuroprotective Effects
Lithium and Brain Function Enhancement Research suggests that lithium can enhance brain function. A study found that therapeutic doses of lithium increased total brain N-acetyl-aspartate concentration, a marker of neuronal viability and function, across various brain regions including the frontal, temporal, parietal, and occipital lobes (Moore et al., 2000).
Influence on Prefrontal Cortex Long-term lithium treatment was associated with significantly higher prefrontal N-acetylaspartate levels in bipolar disorder patients compared to those with limited lithium exposure, indicating neuroprotective effects and highlighting lithium's potential role in mitigating the negative effects of illness burden on prefrontal NAA levels (Hajek et al., 2012).
Cognitive and Functional Preservation in Mild Cognitive Impairment Lithium treatment was associated with cognitive and functional stability in patients with amnestic mild cognitive impairment (MCI), contrasting with the decline observed in placebo recipients. Furthermore, lithium treatment correlated with better memory and attention performance, and an increase in cerebrospinal fluid amyloid-beta peptide after an extended period, suggesting its potential disease-modifying properties in the MCI–Alzheimer's disease continuum (Forlenza et al., 2019).
Effects on Bone Health
Lithium and Bone Mineral Density A study assessing the effect of lithium on bone mineral density found that patients on lithium maintenance therapy had higher bone density at the spine, femoral neck, and trochanter. The results suggest that lithium may preserve or enhance bone mass, indicating a lower bone turnover state in those receiving lithium (Zamani et al., 2009).
Biochemical and Molecular Changes
Altered Protein Kinase C Activity Lithium treatment was observed to influence protein kinase C (PKC) activity and translocation in response to serotonin in platelets obtained from bipolar affective disorder subjects, pointing towards lithium's potential role in modulating PKC activity associated with the manic phase of bipolar illness (Friedman et al., 1993).
Enhancement of Grey Matter Volume Chronic lithium use in patients with bipolar mood disorder led to increases in grey matter volume, possibly due to neurotrophic effects. This suggests lithium's role in pharmacologically-induced structural changes in the brain (Moore et al., 2000).
Wirkmechanismus
Target of Action
Lithium 2-(pyrazin-2-yl)acetate is primarily used as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .
Mode of Action
The mode of action of this compound involves its role as a rigid linker in PROTACs . It helps in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC. This complex formation leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation . By acting as a linker in PROTACs, it facilitates the degradation of specific proteins, thereby influencing the pathways these proteins are involved in .
Pharmacokinetics
The ADME properties of this compound would likely be influenced by these characteristics of lithium .
Result of Action
The molecular and cellular effects of the action of this compound involve the degradation of target proteins . This can lead to changes in cellular processes and functions that the degraded proteins were involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its ability to form effective PROTACs . .
Eigenschaften
IUPAC Name |
lithium;2-pyrazin-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-4-7-1-2-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCDXICBVYOSMA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=N1)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803601-33-3 | |
Record name | lithium(1+) ion 2-(pyrazin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.